N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide
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Overview
Description
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Mechanism of Action
Target of Action
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide is a furan derivative. Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Mode of Action
Furan derivatives have been known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biological and pharmacological pathways .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-hydroxy-1-phenylethylamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Microwave-assisted synthesis has also been explored to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of renewable resources are often emphasized in the production of furan derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)furan-2-carboxamide
- N-(2-hydroxy-1-phenylethyl)thiophene-2-carboxamide
- N-(2-hydroxy-1-phenylethyl)pyrrole-2-carboxamide
Uniqueness
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a furan ring. These features contribute to its distinct biological activities and make it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-9-11(10-5-2-1-3-6-10)14-13(16)12-7-4-8-17-12/h1-8,11,15H,9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFSMNFGFNJQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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